molecular formula C10H10ClNO3 B1430042 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene CAS No. 1369950-81-1

4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene

Cat. No. B1430042
M. Wt: 227.64 g/mol
InChI Key: JKOLPQRPTIVLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. The nitro group could be introduced through a nitration reaction, the chlorine atom through a halogenation reaction, and the cyclopropylmethoxy group through a series of reactions involving a cyclopropylmethyl halide and a phenolic compound .


Molecular Structure Analysis

The benzene ring in the molecule provides a planar, aromatic base. The nitro group is a strong electron-withdrawing group, which would contribute to the polarity of the molecule. The cyclopropylmethoxy group is a larger, more complex group that could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amino group, and the chlorine atom could undergo nucleophilic substitution reactions. The cyclopropylmethoxy group could also undergo reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitro group, chlorine atom, and cyclopropylmethoxy group would likely make this compound relatively polar. Its solubility in various solvents, melting point, boiling point, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has shown that chloro-nitrobenzene derivatives can be key intermediates in organic synthesis. For example, studies on the interaction of chloro-nitrobenzene derivatives with sodium glycolate and sodium glycerolate demonstrate their potential in producing various organic compounds through substitution reactions (Blanksma & Fohr, 2010). Similarly, chloro-nitrobenzene has been used as a starting material in the synthesis of methoxyphenol, showcasing the versatility of nitrobenzene derivatives in synthesizing valuable chemical compounds (Cai‐Guang Jian, 2000).

Environmental Applications

A study on the microbial degradation of chloro-nitrobenzene by Pseudomonas acidovorans XII highlights the environmental significance of chloro-nitrobenzene compounds. The research demonstrates their utility in bioremediation efforts, where specific bacterial strains can utilize these compounds as carbon, nitrogen, and energy sources, thereby reducing environmental pollution (M. Shah, 2014).

Material Science and Sensing Technologies

Chloro-nitrobenzene derivatives have been explored for their applications in material science, particularly in the development of electrochemical sensors. For instance, a study on the electrochemical sensing of chloro-nitrobenzene based on β-cyclodextrin/carbon nanohorn nanohybrids showcases the potential of these compounds in creating highly sensitive sensors for environmental monitoring (Odoom Jibrael Kingsford et al., 2018).

Advanced Chemical Studies

Further, chloro-nitrobenzene derivatives have been studied for their physical and chemical properties, such as in the determination of isotopic abundance in biofield energy-treated 1-Chloro-3-Nitrobenzene. This research could have implications for understanding the effects of external energy fields on chemical substances and their isotopic compositions (M. Trivedi et al., 2016).

properties

IUPAC Name

4-chloro-1-(cyclopropylmethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-3-4-10(9(5-8)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOLPQRPTIVLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.